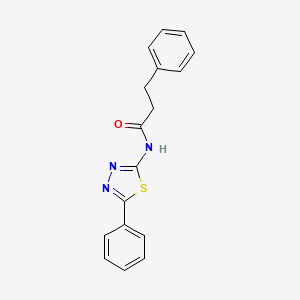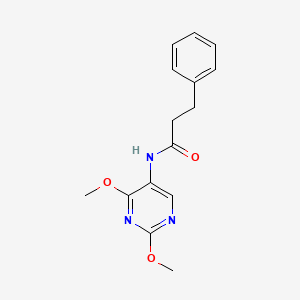
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPY is a pyrimidine-based compound that has a phenylpropanamide group attached to it. This compound has a unique structure that makes it a valuable tool in scientific research.
Scientific Research Applications
Anticancer Research
A significant application of related compounds includes the exploration of their anticancer potential. For instance, compounds with structural similarity to N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. One study reported that specific derivatives showed promising cytotoxicity in ovarian and oral cancers, suggesting a potential pathway for developing new anticancer agents (Kumar et al., 2009).
Antimicrobial Activity
Research into the antimicrobial properties of pyrimidin-yl derivatives has led to the development of compounds with significant activity against Mycobacterium tuberculosis. A study synthesized novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, with some showing high efficacy against tuberculosis, indicating their potential as second-line antituberculosis pro-drugs (Ghorab et al., 2017).
Anti-inflammatory and Analgesic Agents
Compounds derived from or related to this compound have been explored for their anti-inflammatory and analgesic properties. A study highlighted the synthesis of novel derivatives with significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).
Neurological Research
Investigations into the neurological effects of related compounds include studies on their antiepileptic activities. For example, a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives demonstrated significant antiepileptic activity, suggesting their potential utility in treating neurological disorders (Asadollahi et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGJUHUFMVJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)
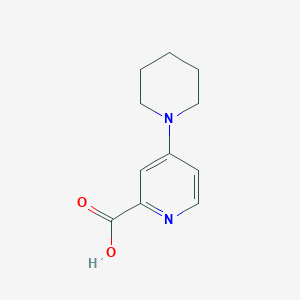
![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)
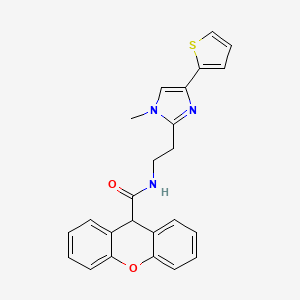
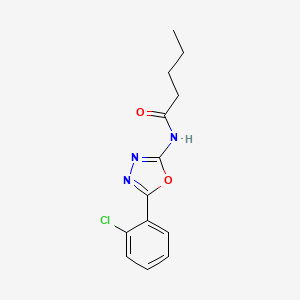
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)
